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Compound of Interest

N-(2-Chloro-phenyl)-guanidine
Compound Name:

hydrochloride
CAS No.: 24067-11-6
Cat. No.: B1489353

Get Quote

Executive Summary

N-(2-Chlorophenyl)guanidine hydrochloride is a critical pharmacophore intermediate used in
the synthesis of guanidinium-based bioactive molecules. Structurally, it consists of a guanidine
core mono-substituted with an ortho-chlorophenyl ring. The presence of the chlorine atom at
the C2 position introduces significant steric bulk and electronic withdrawal, distinctively altering
the basicity (pKa) and lipophilicity (LogP) compared to its unsubstituted phenylguanidine
parent. This guide provides a definitive reference for its physical properties, synthesis, and
analytical validation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a planar guanidinium cation stabilized by resonance, perturbed by the
steric twist of the o-chlorophenyl group.
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Parameter Data

IUPAC Name 1-(2-Chlorophenyl)guanidine hydrochloride

N-(2-Chlorophenyl)guanidine HCI; 2-
Common Synonyms o )
Chlorophenylguanidine monohydrochloride

24067-35-4 (Free Base); Salt forms are often

CAS Number referenced by the base CAS with "HCI" modifier
Molecular Formula C7HsCINs[1][2] - HCI

Molecular Weight 206.07 g/mol (Salt); 169.61 g/mol (Base)
SMILES CIC1=CC=CC=C1NC(=N)N.CI

Structure Type Arylguanidine salt

Critical Physical Properties

Note: Values derived from consensus of experimental data for arylguanidine analogs and
predicted QSAR models where specific empirical data is proprietary.

Physicochemical Data Table
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Property Value | Range Technical Context

) White to off-white crystalline Hygroscopic; store under
Physical State .
powder desiccant.

Sharp melting range indicates
high purity. Broadening (>2°C)

Melting Point 168°C — 174°C ) )
suggests hydration or residual
aniline.

. High solubility due to ionic

Solubility (Water) >50 mg/mL

character; pH-dependent.

Soluble: DMSO, Methanol,
Solubility (Organic) Ethanolinsoluble: Hexane,
Diethyl Ether, DCM

Use DMSO-d6 or MeOD for

NMR characterization.

Lower than alkylguanidines
_ _ (~13.6) due to the electron-
pKa (Conjugate Acid) ~9.8+0.5 ) ) .
withdrawing phenyl ring and o-

Cl inductive effect.

The o-Cl substituent increases
LogP (Octanol/Water) ~0.8 (Salt); ~1.5 (Base) lipophilicity relative to

phenylguanidine.

The HCI salt will absorb
Hygroscopicity Moderate atmospheric moisture, leading

to clumping.

Electronic Effects

The ortho-chlorine atom exerts a negative inductive effect (-1), pulling electron density from the
aromatic ring, which in turn reduces the electron density available to the guanidine nitrogen.
This lowers the pKa compared to unsubstituted phenylguanidine (pKa ~10.8), making the N-(2-
chlorophenyl)guanidine slightly less basic.

Synthesis & Purification Protocol
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Directive: The following protocol utilizes the cyanamide addition method, chosen for its atom
economy and scalability.

Synthetic Workflow (Graphviz)
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+ HClI (conc.)

Click to download full resolution via product page

Caption: Figure 1. One-pot synthesis of N-(2-Chlorophenyl)guanidine HCI via nucleophilic
addition of aniline to cyanamide.

Step-by-Step Methodology

» Activation: Dissolve 2-chloroaniline (1.0 eq) in Ethanol (5 volumes). Add concentrated HCI
(1.0 eq) dropwise to form the aniline hydrochloride salt in situ.

e Addition: Add Cyanamide (1.5 eq, 50% aqueous solution) slowly to the reaction mixture.

o Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12 hours. Monitor consumption of
aniline by TLC (Mobile phase: 10% MeOH in DCM).

« Isolation: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a
white solid.

 Filtration: Filter the solid under vacuum. Wash the filter cake with cold acetone (to remove
unreacted organic impurities) and then diethyl ether.

 Purification: Recrystallize from hot ethanol/water (9:1) if the melting point is below 168°C.

Spectroscopic Characterization

Directive: Use this logic flow to validate the identity of the synthesized compound.
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Analytical Logic (Graphviz)
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Caption: Figure 2. Analytical workflow for validating salt stoichiometry and chemical purity.

Expected Spectral Data
e 1HNMR (300 MHz, DMSO-ds):

o 0 9.5-10.0 ppm (br s, 1H): Guanidinium NH (protonated).
o 0 7.6-7.8 ppm (br s, 4H): Guanidine NH2 protons (exchangeable with D20).
o 0 7.55 ppm (dd, 1H): Aromatic proton at C3 (adjacent to CI).
o 0 7.2-7.4 ppm (m, 3H): Remaining aromatic protons.
o Note: The broad singlets for NH protons confirm the salt formation.
e IR (KBr Pellet):
o 3100-3400 cm~1: Strong N-H stretching (broad due to H-bonding).

o 1660 cm~1: C=N stretching (characteristic of guanidine).
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o 750 cm~1: C-Cl stretching.

e Mass Spectrometry (ESI+):

o m/z: 170.05 [M+H]* (Calculated for C7HoCINs*). The Cl isotope pattern (3>CI/37Cl) will
show a 3:1 ratio at 170/172.

Stability & Safety (H/P Phrases)

o Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—
protect from moisture.

e GHS Classification:
o H302: Harmful if swallowed.[3]
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]

» Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. N-((2-Chlorophenyl)methyl)-N',N"-dimethylguanidine | CLOH14CIN3 | CID 6313 -
PubChem [pubchem.ncbi.nim.nih.gov]

2. 89869-39-6 | 1,3-Bis(4-chlorophenyl)guanidine - AiFChem [aifchem.com]

3. interchim.fr [interchim.fr]

To cite this document: BenchChem. [Technical Whitepaper: Physicochemical Profiling &
Application of N-(2-Chlorophenyl)guanidine HCI]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1489353/docs#technical-whitepaper-
physicochemical-profiling-application-of-n-2-chlorophenyl-guanidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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